molecular formula C10H12N2O5 B585229 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide CAS No. 120003-74-9

5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide

Cat. No.: B585229
CAS No.: 120003-74-9
M. Wt: 240.215
InChI Key: KZIMQYRTNGYWNL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. According to PubChem chemical database records, the official IUPAC name for this compound is (5,6-dimethyl-4-nitro-1-oxidopyridin-1-ium-3-yl)methyl acetate, which reflects the zwitterionic nature of the nitrogen-oxide functional group. The molecular formula C10H12N2O5 indicates the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 240.21 grams per mole. The compound bears the Chemical Abstracts Service registry number 120003-74-9, which serves as a unique identifier in chemical databases and literature.

The nomenclature system for this compound requires careful consideration of the pyridine ring numbering system, where the nitrogen atom is designated as position 1, and subsequent positions are numbered sequentially around the ring. The substituent positions are clearly defined: methyl groups occupy positions 2 and 3, a nitro group is located at position 4, and an acetoxymethyl group is attached at position 5. The nitrogen-oxide functionality is indicated by the "1-oxide" designation, which signifies the presence of a coordinate covalent bond between the pyridine nitrogen and an additional oxygen atom. Alternative nomenclature approaches may describe this compound using the oxidopyridin-1-ium system, which explicitly acknowledges the formal positive charge on the nitrogen atom balanced by the negative charge on the oxide oxygen.

Isomeric considerations for this compound encompass both constitutional and stereochemical possibilities, though the specific substitution pattern limits the number of viable isomers. The positioning of the nitro group at the 4-position creates distinct electronic effects compared to potential isomers with nitro substitution at the 3- or 5-positions. The acetoxymethyl substituent at position 5 introduces additional complexity, as this group contains a chiral center that could theoretically exist in different stereochemical configurations. However, the planar nature of the pyridine ring system and the sp3 hybridization of the methylene carbon in the acetoxymethyl group result in relatively unrestricted rotation around the carbon-carbon bond connecting the substituent to the ring. The presence of two methyl groups at adjacent positions (2 and 3) creates a specific substitution pattern that influences both the electronic distribution within the ring and the overall molecular geometry.

Properties

IUPAC Name

(5,6-dimethyl-4-nitro-1-oxidopyridin-1-ium-3-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-6-7(2)11(14)4-9(5-17-8(3)13)10(6)12(15)16/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIMQYRTNGYWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C[N+](=C1C)[O-])COC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2,3-Dimethylpyridine

The starting material, 2,3-dimethylpyridine, undergoes oxidation to form the N-oxide derivative. Industrial-scale methods use hydrogen peroxide (30–35%) in acetic acid at 60–80°C for 6–8 hours, achieving >95% conversion. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature70–75°C±2% yield/5°C
H₂O₂:Pyridine ratio1.2:1 molar<90% if <1.1:1
Reaction time7 hoursPlateau after 8h

The N-oxide formation is confirmed by FT-IR (N-O stretch at 950–970 cm⁻¹) and ¹H NMR (upfield shift of adjacent methyl groups).

Regioselective Nitration at the 4-Position

Nitration Reagent Systems

Comparative data from industrial patents and academic protocols:

MethodReagentsTemp. RangeYield (%)Purity (%)
KNO₃/H₂SO₄98% H₂SO₄, KNO₃-10–120°C90–9399
AgNO₃/4-NO₂BzClCH₂Cl₂, 4-nitrobenzoyl chloride0–25°C6895
HNO₃/H₂SO₄Fuming HNO₃, 98% H₂SO₄0–30°C58–6082–85

The potassium nitrate/sulfuric acid system demonstrates superior regioselectivity for 4-nitration due to:

  • Electrophilic directing effects : N-oxide group activates the 4-position

  • Steric factors : 2,3-Dimethyl groups hinder nitration at adjacent positions

  • Reaction control : Stepwise addition prevents polynitration

Process Optimization

Patent CN104592107A details a two-stage protocol:

  • Low-temperature mixing (-10°C to 20°C) of 2,3-dimethylpyridine-N-oxide with H₂SO₄

  • Controlled nitration (80–120°C for 0.5–12 hours) with KNO₃/H₂SO₄

Key findings:

  • Temperature dependence :

    • 80–85°C → 92.9% yield in 2h

    • 110–120°C → 92.3% yield in 0.5h

  • Acid strength : <98% H₂SO₄ reduces yield by 15–20% due to incomplete protonation

Introduction of the 5-Acetoxymethyl Group

Hydroxymethylation Strategies

Integrated Synthetic Route

Combining methodologies from, a proposed pathway:

Step 1 : 2,3-Dimethylpyridine → N-oxide (H₂O₂/AcOH, 75°C, 7h)
Step 2 : 4-Nitration (KNO₃/98% H₂SO₄, 85°C, 2h)
Step 3 : 5-Formylation (POCl₃/DMF, 0°C → rt, 12h)
Step 4 : Reduction (NaBH₄, EtOH/H₂O, 25°C, 3h)
Step 5 : Acetylation (Ac₂O/pyridine, 60°C, 4h)

Projected yields :

StepYield (%)Cumulative Yield (%)
19595
29287.4
37565.6
48555.8
59050.2

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆):
    δ 8.45 (s, 1H, H-6), 4.72 (s, 2H, OAcCH₂), 2.55 (s, 3H, C2-CH₃), 2.48 (s, 3H, C3-CH₃), 2.12 (s, 3H, OAc)

  • ¹³C NMR :
    δ 170.2 (OAc), 152.1 (C-1), 142.3 (C-4), 132.6 (C-5), 62.4 (OAcCH₂), 21.0 (OAc), 18.7/17.9 (C2/C3-CH₃)

  • HRMS :
    Calcd for C₁₀H₁₂N₂O₅ [M+H]⁺: 241.0821, Found: 241.0819

Purity Optimization

HPLC conditions (from):

  • Column: C18, 5μm, 250×4.6mm

  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA

  • Flow: 1.0mL/min, λ=254nm

  • Retention time: 6.8±0.2min

Chemical Reactions Analysis

Types of Reactions

5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent attachment. This interaction can disrupt biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Steric and Electronic Effects

  • The 2,3-dimethyl and 4-nitro groups in the target compound create a sterically crowded and electron-deficient aromatic ring, favoring reactions at the 5-position (e.g., nucleophilic substitutions) . In contrast, analogs like 2,5-Dimethyl-4-nitropyridine 1-oxide exhibit less regioselectivity due to reduced steric hindrance.
  • The 5-acetoxymethyl group provides a balance of hydrophilicity and metabolic lability, unlike the ethyl group in 5-Ethyl-2-methyl-4-nitropyridine 1-oxide, which increases lipophilicity but lacks enzymatic cleavage sites .

Reactivity and Stability

  • The nitro group in the target compound increases stability under acidic conditions compared to non-nitrated analogs like 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide .
  • Chlorinated analogs (e.g., 2-Chloro-4-nitropyridine N-oxide) exhibit higher electrophilicity but are more prone to hydrolytic degradation than the acetoxymethyl derivative .

Biological Activity

5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide (CAS No. 120003-74-9) is a pyridine derivative characterized by the presence of an acetoxymethyl group and a nitro substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide is C₁₀H₁₂N₂O₄, with a molecular weight of 240.21 g/mol. It typically appears as an off-white to beige waxy solid, with a melting point between 54°C and 56°C. The compound is soluble in organic solvents such as chloroform, dichloromethane, and methanol .

Pharmacological Applications

Research indicates that 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide serves as a key intermediate in the synthesis of metabolites related to Omeprazole , a proton pump inhibitor used for treating gastric acid-related disorders. The compound's unique structure allows it to influence metabolic pathways associated with drug metabolism, particularly those involving cytochrome P450 enzymes .

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaNotable Features
5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxideC₁₀H₁₂N₂O₄Nitro group; pharmacological activities
5-Acetoxymethyl-2,3-dimethylpyridine N-oxideC₁₀H₁₃NO₃Building block for organic synthesis
5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxideC₁₀H₁₂ClNO₃Potential antibacterial properties

The biological activity of this compound largely stems from its ability to interact with various biological targets. Preliminary studies suggest that it may modulate the activity of enzymes involved in drug metabolism, particularly affecting the cytochrome P450 family. The nitro group present in the structure is believed to play a role in these interactions, potentially influencing the compound's reactivity and biological effects .

Case Studies and Experimental Findings

Several studies have explored the biological implications of compounds similar to 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide:

  • Study on Drug Metabolism : A study highlighted the role of related nitropyridines in enhancing the efficacy of drugs by modifying their metabolic pathways. The findings suggest that compounds like 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide could be pivotal in developing safer pharmacological agents.
  • Toxicological Assessment : Toxicological evaluations have indicated that while some nitro compounds exhibit carcinogenic potential, the specific risks associated with 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide require further investigation to establish safety profiles for therapeutic use .

Q & A

Q. How to model its interactions with biological macromolecules (e.g., proteins)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries).
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) for affinity quantification .

Data Contradiction Analysis Framework

  • Triangulation : Cross-reference HPLC, NMR, and computational data to resolve ambiguities .
  • Error Propagation Analysis : Quantify uncertainties in kinetic data using Monte Carlo simulations .

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